molecular formula C25H22F3N3O2S B4370218 1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4370218
M. Wt: 485.5 g/mol
InChI Key: XSWQOZPILIBDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including ethoxy, isopropyl, mercapto, and trifluoromethyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic substitution: Introduction of the ethoxy and isopropyl groups through nucleophilic substitution reactions.

    Cyclization: Formation of the pyrido[2,3-d]pyrimidin-4(1H)-one core through cyclization reactions.

    Functional group modifications: Introduction of the mercapto and trifluoromethyl groups through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrido[2,3-d]pyrimidin-4(1H)-one core can lead to the formation of dihydropyrimidine derivatives.

    Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:

    1-(2-methoxyphenyl)-7-(4-isopropylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-ethoxyphenyl)-7-(4-methylphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-7-(4-propan-2-ylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N3O2S/c1-4-33-20-8-6-5-7-19(20)31-22-21(23(32)30-24(31)34)17(25(26,27)28)13-18(29-22)16-11-9-15(10-12-16)14(2)3/h5-14H,4H2,1-3H3,(H,30,32,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWQOZPILIBDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C(F)(F)F)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
1-(2-ETHOXYPHENYL)-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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